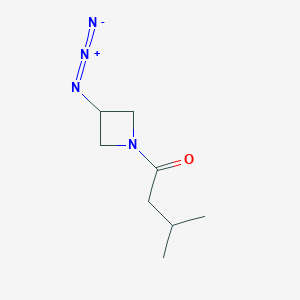
1-(3-Azidoazetidin-1-yl)-3-methylbutan-1-one
Vue d'ensemble
Description
1-(3-Azidoazetidin-1-yl)-3-methylbutan-1-one, also known as 3-Azidoazetidine-1-ylmethylbutanone, is a novel synthetic compound with potential applications in the field of organic synthesis and medicinal chemistry. The compound is a derivative of the azetidine ring system, which is composed of three nitrogen atoms in a cyclic structure. This compound has been investigated for its ability to function as a linker molecule in the synthesis of various molecules, and its use in the synthesis of pharmaceuticals.
Applications De Recherche Scientifique
Microwave-Assisted Synthesis of Heterocyclic Compounds
Microwave-assisted synthesis has been employed to prepare nitrogen and sulfur-containing heterocyclic compounds, specifically azetidinones, demonstrating a rapid and efficient method for generating pharmacologically active compounds with potential antibacterial and antifungal properties (Mistry & Desai, 2006).
Synthesis of Key Intermediates for Antibiotic Development
Azetidinones have been synthesized as key intermediates in the preparation of pharmaceutical compounds, such as premafloxacin, an antibiotic aimed at treating veterinary pathogens. This research outlines a practical, efficient, and stereoselective process for synthesizing these intermediates, demonstrating the importance of azetidinones in drug development processes (Fleck et al., 2003).
Synthesis and Pharmacological Evaluation of Antileishmanial Agents
A series of azetidin-2-ones have been synthesized and screened for their antileishmanial activity against Leishmania major. The transformation of methyleneamines to azetidin-2-ones resulted in a significant improvement in anti-parasitic activity, indicating the potential of these compounds as antileishmanial agents (Singh et al., 2012).
Development of Selective Estrogen Receptor Degraders
Research into the optimization of tricyclic indazoles as selective estrogen receptor degraders (SERDs) and antagonists for treating ER+ breast cancer has led to the identification of compounds with potent SERD activity. These compounds, such as AZD9833, have shown promising pharmacological profiles and have entered clinical trials, highlighting the role of azetidinone derivatives in cancer therapy (Scott et al., 2020).
Continuous Manufacturing of Drug Intermediates
A safe and efficient continuous process for manufacturing azetidine derivatives has been developed, showcasing the application of azetidinones as key building blocks in drug development. This method emphasizes the importance of azetidinone derivatives in creating efficient, scalable manufacturing processes for pharmaceuticals (Karlsson et al., 2017).
Propriétés
IUPAC Name |
1-(3-azidoazetidin-1-yl)-3-methylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-6(2)3-8(13)12-4-7(5-12)10-11-9/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFUYQHCUBZGSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CC(C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



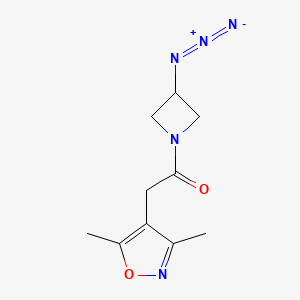

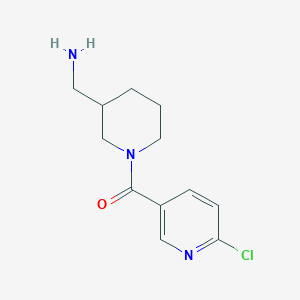
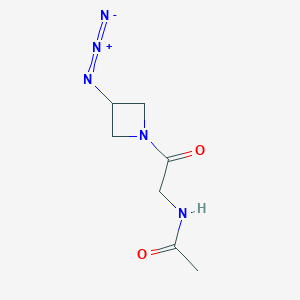
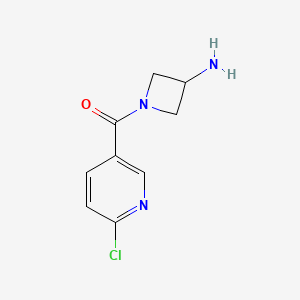

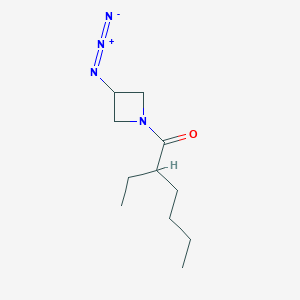
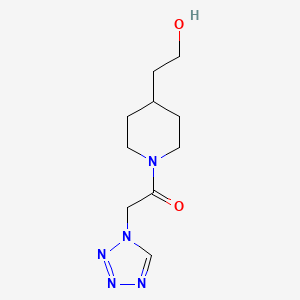
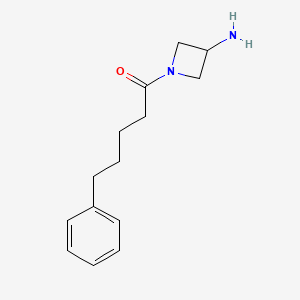
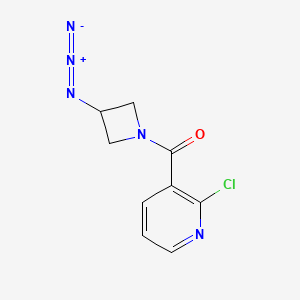

![2-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid](/img/structure/B1476225.png)
![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)pyridin-3-amine](/img/structure/B1476228.png)
